molecular formula C15H16N2O B2710963 (2E)-3-(dimethylamino)-1-[4-(1H-pyrrol-1-yl)phenyl]prop-2-en-1-one CAS No. 551930-66-6

(2E)-3-(dimethylamino)-1-[4-(1H-pyrrol-1-yl)phenyl]prop-2-en-1-one

Cat. No.: B2710963
CAS No.: 551930-66-6
M. Wt: 240.306
InChI Key: PLNVOJGOVGGOPS-FMIVXFBMSA-N
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Description

(2E)-3-(dimethylamino)-1-[4-(1H-pyrrol-1-yl)phenyl]prop-2-en-1-one is an organic compound that features a conjugated system with a dimethylamino group and a pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(dimethylamino)-1-[4-(1H-pyrrol-1-yl)phenyl]prop-2-en-1-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-(1H-pyrrol-1-yl)benzaldehyde and dimethylamine.

    Condensation Reaction: The key step in the synthesis is the condensation reaction between 4-(1H-pyrrol-1-yl)benzaldehyde and dimethylamine in the presence of a base such as sodium hydroxide. This reaction forms the desired this compound.

    Purification: The crude product is then purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions, such as temperature, pressure, and reaction time, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(dimethylamino)-1-[4-(1H-pyrrol-1-yl)phenyl]prop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups on the aromatic ring or the dimethylamino group are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenation using bromine in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Chemistry

In chemistry, (2E)-3-(dimethylamino)-1-[4-(1H-pyrrol-1-yl)phenyl]prop-2-en-1-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

In biological research, this compound can be used as a probe to study enzyme mechanisms and interactions with biological macromolecules. Its ability to form stable complexes with proteins and nucleic acids makes it a valuable tool in biochemical studies.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.

Industry

In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of (2E)-3-(dimethylamino)-1-[4-(1H-pyrrol-1-yl)phenyl]prop-2-en-1-one involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity or modulating their function. Additionally, it can interact with cellular receptors, triggering signaling pathways that lead to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (E)-3-(dimethylamino)-1-[4-(1H-indol-1-yl)phenyl]-2-propen-1-one
  • (E)-3-(dimethylamino)-1-[4-(1H-thiazol-1-yl)phenyl]-2-propen-1-one
  • (E)-3-(dimethylamino)-1-[4-(1H-imidazol-1-yl)phenyl]-2-propen-1-one

Uniqueness

(2E)-3-(dimethylamino)-1-[4-(1H-pyrrol-1-yl)phenyl]prop-2-en-1-one is unique due to the presence of the pyrrole ring, which imparts distinct electronic and steric properties. This uniqueness allows for specific interactions with biological targets and distinct reactivity in chemical transformations, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

(E)-3-(dimethylamino)-1-(4-pyrrol-1-ylphenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O/c1-16(2)12-9-15(18)13-5-7-14(8-6-13)17-10-3-4-11-17/h3-12H,1-2H3/b12-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLNVOJGOVGGOPS-FMIVXFBMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=CC(=O)C1=CC=C(C=C1)N2C=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)/C=C/C(=O)C1=CC=C(C=C1)N2C=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>36 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24821742
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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